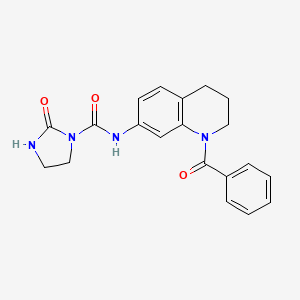

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c25-18(15-5-2-1-3-6-15)23-11-4-7-14-8-9-16(13-17(14)23)22-20(27)24-12-10-21-19(24)26/h1-3,5-6,8-9,13H,4,7,10-12H2,(H,21,26)(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVWHQGNTZSKYFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)N3CCNC3=O)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Derivative: The starting material, 1,2,3,4-tetrahydroquinoline, undergoes benzoylation to form 1-benzoyl-1,2,3,4-tetrahydroquinoline.

Imidazolidine Ring Formation: The benzoylated quinoline is then reacted with an appropriate imidazolidine precursor under controlled conditions to form the desired imidazolidine ring.

Carboxamide Formation: Finally, the imidazolidine derivative is converted into the carboxamide through a reaction with a suitable carboxylating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide exerts its effects is not fully understood but may involve:

Molecular Targets: The compound could interact with specific proteins or enzymes, altering their activity.

Pathways Involved: It may influence biochemical pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide with structurally related compounds, focusing on substitutions, physicochemical properties, and biological activities:

Key Observations:

Substituent Effects on Activity: The nitrothiazole group in F10–F13 (MurA inhibitors) is critical for binding to the enzyme’s active site, as evidenced by IC₅₀ values in the sub-micromolar range . In contrast, the benzoyl-tetrahydroquinoline group in the target compound may shift selectivity toward other targets (e.g., kinases or proteases) due to its bulkier aromatic system. Halogenated aryl groups (e.g., bromo- or chlorophenyl in F10–F12) enhance hydrophobic interactions with MurA, improving potency .

Physicochemical Properties: The methoxy group in F29 increases solubility compared to halogenated analogs, demonstrating how electron-donating groups can optimize pharmacokinetics . The target compound’s benzoyl group may reduce solubility but improve blood-brain barrier penetration. The tetrahydroquinoline moiety in the target compound shares structural homology with ’s tetrahydroquinazoline-piperidine derivative, which has a molecular weight of 344.4 g/mol . This suggests the target compound may exhibit favorable drug-likeness parameters (e.g., Rule of Five compliance).

Synthetic Accessibility :

- Analogs like F10–F13 are synthesized via Suzuki-Miyaura coupling and carboxamide formation, yielding 83–87% efficiency . The target compound’s benzoyl group likely requires acylation steps, which may introduce synthetic challenges (e.g., regioselectivity).

Research Findings and Implications

- Antibacterial Potential: MurA inhibitors (F10–F13) with nitrothiazole substituents show promising activity against E. coli and S. aureus. The target compound’s tetrahydroquinoline scaffold could similarly disrupt bacterial membrane integrity or enzyme function .

- Kinase Inhibition: The imidazopyridine carboxamide in Compound 11 () inhibits GSK-3β with nanomolar potency. The target compound’s 2-oxoimidazolidine core may mimic this activity, warranting kinase profiling studies .

- Toxicity Considerations : Halogenated analogs (F10–F12) may exhibit off-target effects due to high lipophilicity. The target compound’s benzoyl group could mitigate this by balancing hydrophobicity and metabolic stability .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core with a benzoyl group and an imidazolidine moiety. This unique structural arrangement is believed to contribute to its pharmacological profile.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C20H20N2O3 |

| Molecular Weight | 336.39 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 62.5 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 2 |

Anticancer Properties

The anticancer potential of tetrahydroquinoline derivatives is well-documented. These compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways.

In vitro studies have demonstrated that similar compounds can inhibit tumor growth and metastasis. For instance, compounds containing the tetrahydroquinoline framework have shown promise in targeting cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds suggest that this compound may also exhibit similar effects. The presence of the imidazolidine structure could enhance its ability to modulate inflammatory pathways.

In animal models, related compounds have shown reduced levels of pro-inflammatory cytokines and improved outcomes in conditions like arthritis and colitis .

Study 1: Anticancer Activity Assessment

A study investigated the effects of a structurally similar compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of tetrahydroquinoline derivatives were tested against Staphylococcus aureus and Escherichia coli. The results showed that compounds with similar functional groups exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.